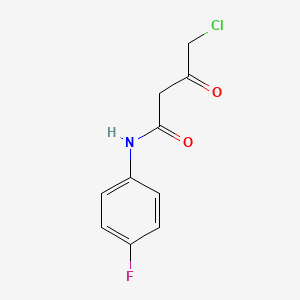
4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a fluorophenyl group, and an oxobutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product . The general reaction scheme is as follows:
[ \text{4-Fluoroaniline} + \text{Chloroacetyl chloride} \xrightarrow{\text{Triethylamine}} \text{this compound} ]
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of triethylamine as an acid-binding agent is advantageous as it can be easily recovered and reused, reducing the overall cost and environmental impact . The reaction is typically carried out in an inert solvent, and the product is purified through standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted amides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-butylcathinone (4-CBC)
- 1-(4-Fluorophenyl)-2-(isopropylamino)pentan-1-one (4F-NPP)
Comparison
4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Propriétés
Numéro CAS |
61610-51-3 |
|---|---|
Formule moléculaire |
C10H9ClFNO2 |
Poids moléculaire |
229.63 g/mol |
Nom IUPAC |
4-chloro-N-(4-fluorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C10H9ClFNO2/c11-6-9(14)5-10(15)13-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,15) |
Clé InChI |
SIEHLLRVNVKZBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CC(=O)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



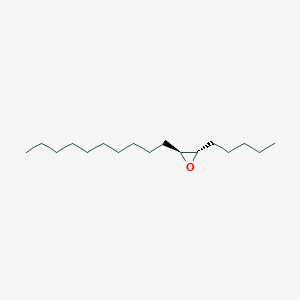
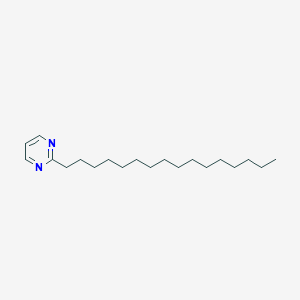
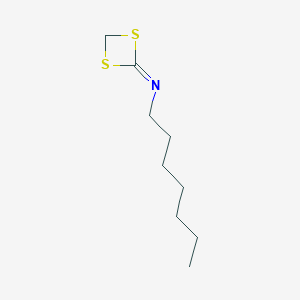

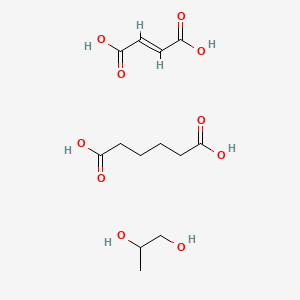
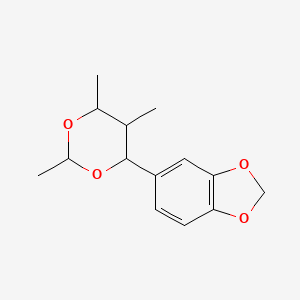

![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)

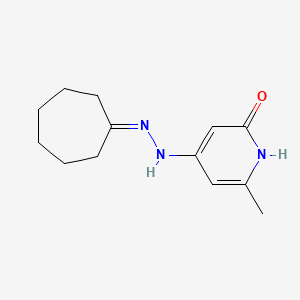
![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)
